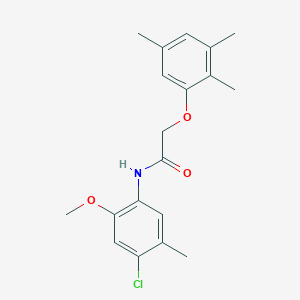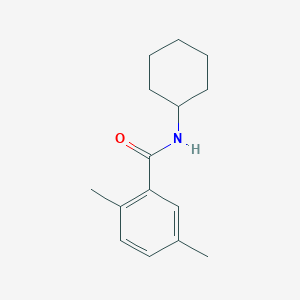![molecular formula C15H14N4O4 B5831335 N-[3-({[(3-nitrophenyl)amino]carbonyl}amino)phenyl]acetamide](/img/structure/B5831335.png)
N-[3-({[(3-nitrophenyl)amino]carbonyl}amino)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-({[(3-nitrophenyl)amino]carbonyl}amino)phenyl]acetamide, also known as NIPAA, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
N-[3-({[(3-nitrophenyl)amino]carbonyl}amino)phenyl]acetamide has been extensively studied for its potential applications in various fields, including medicine, nanotechnology, and materials science. In medicine, N-[3-({[(3-nitrophenyl)amino]carbonyl}amino)phenyl]acetamide has been shown to possess anti-inflammatory and anti-cancer properties. In nanotechnology, N-[3-({[(3-nitrophenyl)amino]carbonyl}amino)phenyl]acetamide can be used as a building block for the synthesis of functionalized nanoparticles. In materials science, N-[3-({[(3-nitrophenyl)amino]carbonyl}amino)phenyl]acetamide can be used as a monomer for the synthesis of polymers with unique properties.
Mecanismo De Acción
The mechanism of action of N-[3-({[(3-nitrophenyl)amino]carbonyl}amino)phenyl]acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. In particular, N-[3-({[(3-nitrophenyl)amino]carbonyl}amino)phenyl]acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and cancer.
Biochemical and Physiological Effects:
Studies have shown that N-[3-({[(3-nitrophenyl)amino]carbonyl}amino)phenyl]acetamide can induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory cytokines, and reduce the proliferation of immune cells. Additionally, N-[3-({[(3-nitrophenyl)amino]carbonyl}amino)phenyl]acetamide has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[3-({[(3-nitrophenyl)amino]carbonyl}amino)phenyl]acetamide in lab experiments is its relatively simple synthesis method. Additionally, N-[3-({[(3-nitrophenyl)amino]carbonyl}amino)phenyl]acetamide has shown promising results in various applications, making it a versatile compound for research. However, one limitation of using N-[3-({[(3-nitrophenyl)amino]carbonyl}amino)phenyl]acetamide is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy in certain applications.
Direcciones Futuras
There are several future directions for research on N-[3-({[(3-nitrophenyl)amino]carbonyl}amino)phenyl]acetamide. One potential area of focus is the development of novel drug delivery systems using N-[3-({[(3-nitrophenyl)amino]carbonyl}amino)phenyl]acetamide-based nanoparticles. Additionally, further studies are needed to elucidate the mechanism of action of N-[3-({[(3-nitrophenyl)amino]carbonyl}amino)phenyl]acetamide and its potential applications in the treatment of various diseases. Finally, the synthesis and characterization of new derivatives of N-[3-({[(3-nitrophenyl)amino]carbonyl}amino)phenyl]acetamide may lead to the discovery of compounds with even greater efficacy and specificity.
Métodos De Síntesis
N-[3-({[(3-nitrophenyl)amino]carbonyl}amino)phenyl]acetamide can be synthesized through a multi-step process involving the reaction of 3-nitroaniline with acetic anhydride, followed by the reaction of the resulting product with 3-aminobenzoic acid. The final product is obtained through recrystallization and purification.
Propiedades
IUPAC Name |
N-[3-[(3-nitrophenyl)carbamoylamino]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O4/c1-10(20)16-11-4-2-5-12(8-11)17-15(21)18-13-6-3-7-14(9-13)19(22)23/h2-9H,1H3,(H,16,20)(H2,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIQIJAUWJXYNJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)NC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-methoxy-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5831261.png)
![benzyl 3-[(4-methylphenyl)sulfonyl]propanoate](/img/structure/B5831264.png)



![4-[5-(4-nitrophenyl)-2-furoyl]morpholine](/img/structure/B5831282.png)
![N,N-diethyl-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5831289.png)
![3,4-dichloro-N-{[(3-fluorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5831292.png)
![[4-(1-piperidinylsulfonyl)phenoxy]acetic acid](/img/structure/B5831326.png)

![1-[2-(2,6-dimethoxyphenoxy)ethyl]piperidine](/img/structure/B5831343.png)

